1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride
Overview
Description
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a light yellow to brown solid . It has a molecular weight of 109.13 . The IUPAC name for this compound is 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole .
Molecular Structure Analysis
The InChI code for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is 1S/C5H7N3/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2,(H,7,8) .Physical and Chemical Properties Analysis
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole is a light yellow to brown solid . It has a molecular weight of 109.13 . The storage temperature is +4°C .Scientific Research Applications
Synthesis and Chemical Properties
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride and its derivatives have been a focus in synthetic chemistry due to their potential applications in various fields. For instance, the synthesis of substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles and 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition has been explored, extending the cyclization to more versatile 3-bromo derivatives (Winters, Teleha, & Sui, 2014). Additionally, regioselective synthesis methods for producing pyrazoles fused with heteroaliphatic amines at the [3,4-c] edges have been detailed, enabling the preparation of target bicyclic compounds in a structured manner (Ivonin, Kurpil’, Volochnyuk, & Grygorenko, 2015).
Applications in Kinase Inhibition and Anticancer Research
A significant area of research involves the use of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as kinase inhibitors, with a focus on anticancer applications. For instance, a series of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were optimized toward the inhibition of Aurora kinases, leading to the identification of potent inhibitors with low nanomolar potency against additional anticancer kinase targets (Fancelli et al., 2006). Moreover, the design and synthesis of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles and pyrazolo[3,4-b]pyridines as Aurora-A kinase inhibitors have been reported, with some compounds exhibiting ideal anti-proliferative activities in vitro (Shi et al., 2010).
Structural and Crystallographic Studies
Crystallographic studies have also been conducted to understand the structural properties of 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole compounds. Notably, the crystal structures of cobalt(II) and copper(II) complexes with 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole have been characterized, revealing that the central metals adopt a distorted octahedral geometry (Zhao, 2014). In another study, the structural characteristics of (E)-3,3′-(diazene-1,2-diyl)bis(1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-5-ium) dinitrate dihydrate were investigated, detailing the formation of a three-dimensional network through hydrogen bonding in the crystal (Chen & Zhao, 2011).
Mechanism of Action
Target of Action
The primary target of 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride is the Aurora kinase family . Aurora kinases are a group of serine/threonine protein kinases that play a crucial role in cell division . They are key regulators of major mitotic events such as centrosome maturation and separation, mitotic spindle assembly, chromosome separation, and cytokinesis .
Mode of Action
This compound acts as a potent inhibitor of Aurora kinases . It binds to the ATP pocket of these kinases, inhibiting their activity . This compound also shows low nanomolar potency against additional anticancer kinase targets .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects several biochemical pathways. These include pathways involved in cell cycle progression and mitosis . The inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
These properties contribute to its bioavailability and efficacy in in vivo tumor models .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. It has high antiproliferative activity on different cancer cell lines . In in vivo tumor models, it has shown high efficacy .
Safety and Hazards
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.2ClH/c1-4-2-7-8-5(4)3-6-1;;/h2,6H,1,3H2,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOPLOHNMCXFRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676713 | |
Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157327-47-4 | |
Record name | 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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